Propiomazine hydrochloride

Descripción general

Descripción

El hidrocloruro de propiomazina es un derivado de la fenotiazina que se utiliza principalmente como antihistamínico y sedante. Es conocido por su capacidad para tratar el insomnio y producir sedación y aliviar la ansiedad antes o durante la cirugía u otros procedimientos. El hidrocloruro de propiomazina está estructuralmente relacionado con la prometazina y se administra médicamente como las sales de hidrocloruro y maleato .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de propiomazina se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de la fenotiazina. El proceso típicamente involucra la reacción de 10-(2-dimetilaminopropil)-2-propionilfenotiazina con ácido clorhídrico para formar la sal de hidrocloruro. Las condiciones de reacción a menudo incluyen temperaturas controladas y el uso de solventes para facilitar la reacción .

Métodos de producción industrial

La producción industrial del hidrocloruro de propiomazina involucra un proceso rentable que asegura una alta pureza y minimiza las impurezas isoméricas. El proceso está diseñado para producir maleato de propiomazina con alta pureza, libre de impurezas isoméricas como la isopropiomazina .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de propiomazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El hidrocloruro de propiomazina se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de propiomazina en sus formas reducidas.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado y pueden incluir temperaturas, presiones y solventes específicos .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados del hidrocloruro de propiomazina, que se pueden utilizar para diferentes propósitos terapéuticos y de investigación .

Aplicaciones Científicas De Investigación

Propiomazine hydrochloride is a hydrochloride salt form of propiomazine, a phenothiazine derivative and atypical antipsychotic agent with sedative, antiemetic, and antipsychotic activities . It was initially approved in 1960 and has a maximum clinical trial phase of IV . this compound binds to different receptors such as alpha1, dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors . It exerts antiemetic and sedative effects through antagonism at histamine H1 receptors, while its antipsychotic effect is attributed to antagonistic activities at dopamine and 5-HT2 receptors .

Medical Applications of this compound

This compound is used for various conditions, including:

- Insomnia Propiomazine is primarily indicated for insomnia due to its antihistaminic sleep-inducing effects .

- Sedation It is used to produce sedation and relieve anxiety before or during surgery or other procedures . It can also be used for sedation during surgery with local, nerve block, or spinal anesthesia .

- Relief of Restlessness and Apprehension Propiomazine was also used for the relief of restlessness and apprehension, preoperatively or during surgery .

- Adjunct to Analgesics During Labor Largon was used as an adjunct to analgesics for the relief of restlessness and apprehension during labor .

Dosage

The dosage of this compound varies depending on the specific use and patient population :

Adult dose:

- Preoperative: 20 to 40 mg administered intramuscularly or intravenously in conjunction with 50 mg of meperidine .

- Sedation during surgery: 10 to 20 mg intramuscularly or intravenously .

- Analgesia adjunct during labor: 20 to 40 mg intramuscularly or intravenously in the early stages of labor, then 20 to 40 mg of propiomazine administered in conjunction with 25 to 75 mg of meperidine when labor is definitely established. Doses may be repeated every three hours, if necessary .

- Insomnia: 25 to 50 mg orally .

Pediatric dose:

- Sedation prior to surgery:

- Children up to 27 kg: 550 mcg (0.55 mg) to 1.1 mg per kg of body, intramuscularly or intravenously .

- Children 2 to 4 years of age: 10 mg intramuscularly or intravenously .

- Children 4 to 6 years of age: 15 mg intramuscularly or intravenously .

- Children 6 to 12 years of age: 25 mg intramuscularly or intravenously .

Pharmacodynamics

Propiomazine is an antagonist of several receptors :

- Dopamine D1, D2, and D4 receptors

- Serotonin 5-HT2A and 5-HT2C receptors

- Muscarinic acetylcholine receptors M1, M2, M3, M4, and M5 receptors

- α1-adrenergic receptor

- Histamine H1 receptor

The antipsychotic effect of propiomazine is believed to be due to antagonism of the dopamine D2 receptor and serotonin 5-HT2A receptor, with greater activity at the 5-HT2A receptor than at the D2 receptor . This may explain the lack of extrapyramidal effects with propiomazine . Propiomazine does not appear to block dopamine within the tuberoinfundibular pathway, which may explain its lower incidence of hyperprolactinemia than with typical antipsychotics or risperidone .

Adverse Effects

Common side effects of propiomazine include drowsiness . Rare, serious side effects include convulsions (seizures), difficult or unusually fast breathing, fast or irregular heartbeat or pulse, high fever, high or low blood pressure, loss of bladder control, severe muscle stiffness, unusual increase in sweating, unusually pale skin, and unusual tiredness or weakness .

Cases of Overdose

An overdose of diphenhydramine hydrochloride, which shares similar anticholinergic features with this compound, can lead to acute confusional states requiring intensive care . In such cases, donepezil may be used as an antidote if physostigmine is unavailable .

Research

Mecanismo De Acción

El hidrocloruro de propiomazina actúa como un antagonista de varios receptores, incluidos los receptores de dopamina (D1, D2 y D4), los receptores de serotonina (5-HT2A y 5-HT2C), los receptores muscarínicos de acetilcolina (M1, M2, M3, M4 y M5), el receptor adrenérgico alfa-1 y el receptor de histamina H1. Su principal uso como sedante se debe a su efecto antihistamínico, que bloquea el receptor de histamina H1, lo que lleva a la sedación y la somnolencia .

Comparación Con Compuestos Similares

El hidrocloruro de propiomazina es estructural y farmacológicamente similar a otros derivados de la fenotiazina, como:

Prometazina: Se utiliza principalmente como antihistamínico y antiemético.

Clorpromazina: Se utiliza como medicamento antipsicótico.

Tioridazina: Otro antipsicótico con propiedades de unión a receptores similares.

Lo que distingue al hidrocloruro de propiomazina es su perfil específico de unión a receptores, que proporciona un equilibrio único de efectos antihistamínicos y sedantes sin actividad antipsicótica significativa .

Actividad Biológica

Propiomazine hydrochloride is a phenothiazine derivative primarily used as a sedative and hypnotic agent. Its pharmacological profile includes a wide range of biological activities due to its interaction with various neurotransmitter receptors. This article provides a detailed overview of the biological activity of propiomazine, including its mechanisms of action, pharmacodynamics, and case studies highlighting its clinical implications.

Propiomazine exerts its effects primarily through the following mechanisms:

- Dopamine Receptor Antagonism : Propiomazine acts as an antagonist at dopamine D1, D2, and D4 receptors. This antagonism is crucial for its antipsychotic effects, particularly in reducing psychotic symptoms without significant extrapyramidal side effects, which are common with other antipsychotics .

- Serotonin Receptor Antagonism : It also blocks serotonin receptors, specifically 5-HT2A and 5-HT2C. This action contributes to its mood-stabilizing properties and may explain its efficacy in treating anxiety disorders .

- Histamine Receptor Antagonism : Propiomazine's sedative effects are largely attributed to its antagonistic action on histamine H1 receptors, which mediates sedation and reduces wakefulness .

- Muscarinic Receptor Antagonism : It exhibits antagonistic effects on muscarinic acetylcholine receptors (M1-M5), influencing cognitive function and potentially contributing to side effects such as dry mouth and blurred vision .

Pharmacokinetics

The pharmacokinetic profile of propiomazine includes:

- Half-Life : Approximately 7.7 hours after intravenous administration .

- Protein Binding : High protein binding (81%), affecting its distribution and bioavailability .

- Metabolism : Primarily hepatic metabolism, although specific pathways remain largely undefined .

Clinical Applications

Propiomazine is indicated for various conditions, including:

- Insomnia : Used as a hypnotic agent for sleep initiation and maintenance disorders.

- Anxiety Disorders : Its sedative properties make it beneficial in managing anxiety symptoms.

- Pre-anesthetic Sedation : Employed prior to surgical procedures to induce sedation .

Case Studies

Several case studies illustrate the clinical implications of propiomazine use:

- Sedation in Obstetrics : A controlled study involving 520 patients demonstrated the effectiveness of propiomazine in providing sedation during labor without significant adverse effects on maternal or fetal health .

- Anticholinergic Poisoning : A case report highlighted the complications arising from overdose or drug interactions involving propiomazine, emphasizing the need for careful monitoring in patients receiving multiple psychotropic medications .

- Sleep Disorders : In a clinical trial assessing its efficacy in treating insomnia, patients reported improved sleep quality and reduced nighttime awakenings when treated with propiomazine compared to a placebo group .

Adverse Effects

While generally well-tolerated, propiomazine may cause several side effects:

- Common Side Effects : Drowsiness, dry mouth, dizziness, and blurred vision.

- Severe Adverse Effects : In cases of overdose, symptoms can include confusion, convulsions, and coma due to its anticholinergic properties .

Summary Table of Biological Activity

| Biological Activity | Mechanism | Clinical Implication |

|---|---|---|

| Dopamine Receptor Antagonism | Reduces psychotic symptoms | Antipsychotic effect |

| Serotonin Receptor Antagonism | Mood stabilization | Treatment of anxiety disorders |

| Histamine H1 Antagonism | Induces sedation | Used as a hypnotic agent |

| Muscarinic Receptor Antagonism | Cognitive effects | Side effects like dry mouth |

Propiedades

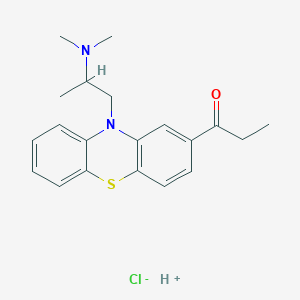

IUPAC Name |

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVNGSMLNPWNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872383 | |

| Record name | Propiomazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240-15-9 | |

| Record name | Propiomazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiomazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001240159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiomazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIOMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BO17YR03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.